molecular formula C15H12FNO3 B214931 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide

Número de catálogo B214931
Peso molecular: 273.26 g/mol
Clave InChI: HYLALACCMGYACT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide, also known as CERC-501, is a small molecule drug that has been developed for the treatment of neuropsychiatric disorders. It belongs to the class of compounds known as kappa opioid receptor antagonists, which are being studied for their potential therapeutic effects on a variety of conditions. In

Mecanismo De Acción

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide acts as a kappa opioid receptor antagonist, which means that it blocks the activity of the kappa opioid receptor. The kappa opioid receptor is involved in the regulation of mood, stress, and reward, and is believed to play a role in the development of neuropsychiatric disorders. By blocking the activity of this receptor, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide may be able to modulate these processes and improve symptoms of depression, anxiety, and substance use disorders.
Biochemical and Physiological Effects
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to increase levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in the regulation of mood and reward. It has also been shown to decrease levels of corticotropin-releasing hormone, which is a hormone that is involved in the stress response. These effects may contribute to the anxiolytic and antidepressant-like effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide for lab experiments is that it has been well-studied in animal models and human clinical trials, which means that there is a significant amount of data available on its effects and potential therapeutic uses. However, one limitation is that it is a relatively new compound, and there is still much to be learned about its long-term safety and efficacy.

Direcciones Futuras

There are a number of potential future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide. One area of interest is the potential use of this compound for the treatment of other neuropsychiatric disorders, such as post-traumatic stress disorder and obsessive-compulsive disorder. Another area of interest is the development of more potent and selective kappa opioid receptor antagonists, which may have improved therapeutic efficacy and fewer side effects. Finally, there is ongoing research into the mechanisms of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide, which may lead to a better understanding of the underlying neurobiology of neuropsychiatric disorders and the development of more targeted treatments.

Métodos De Síntesis

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide has been described in the literature. The method involves the reaction of 4-fluorobenzoic acid with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, followed by the addition of thionyl chloride and then ammonia. The resulting product is then purified by column chromatography to yield the final compound.

Aplicaciones Científicas De Investigación

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide has been studied for its potential therapeutic effects in a variety of neuropsychiatric disorders, including depression, anxiety, and substance use disorders. It has been shown to have anxiolytic and antidepressant-like effects in animal models, and has also been studied in human clinical trials for the treatment of major depressive disorder and cocaine use disorder.

Propiedades

Nombre del producto

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide

Fórmula molecular

C15H12FNO3

Peso molecular

273.26 g/mol

Nombre IUPAC

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide

InChI

InChI=1S/C15H12FNO3/c16-11-3-1-10(2-4-11)15(18)17-12-5-6-13-14(9-12)20-8-7-19-13/h1-6,9H,7-8H2,(H,17,18)

Clave InChI

HYLALACCMGYACT-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)F

SMILES canónico

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.